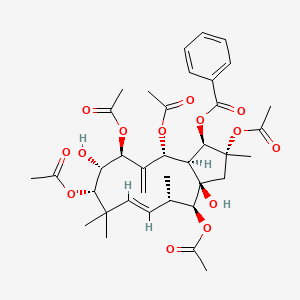
Sculponeatin A
描述
Sculponeatin A is a natural product found in Isodon rubescens and Isodon sculponeatus with data available.
科学研究应用
对肿瘤细胞的细胞毒作用
Sculponeatin A显示出对人类肿瘤细胞的显著细胞毒性。例如,相关化合物Sculponeatin J对K562和T24人类肿瘤细胞表现出抑制作用,IC50值小于1.0 μg/mL (Jiang et al., 2010)。
Sculponeatin N的全合成
研究人员已经实现了Sculponeatin N的首次全合成,这是一种6,7-去氢-ent-考鲁烷二萜。这种合成涉及到一个区域和立体选择性的醛缩反应,分子内Diels-Alder反应和自由基环化(Pan et al., 2014)。
抗氧化作用
Sculponeatin已被研究其抗氧化作用。发现它能清除氧自由基和羟自由基,表明其作为抗氧化剂的潜力 (Xia, 2002)。
异黄酮二萜从Isodon Sculponeatus中的细胞毒活性
一项研究报道了从Isodon sculponeatus中分离出几种新的ent-考鲁烷二萜,包括Sculponeatins F-I。其中一些化合物对K562细胞显示出显著的抑制作用,IC50值范围从3.2 μg/ml到8.2 μg/ml (Jiang et al., 2002)。
对肝线粒体损伤的保护作用
Sculponeatin,以及其他二萜化合物,被研究其对由自由基诱导的肝线粒体损伤的保护作用。这些化合物以浓度依赖的方式抑制了肝线粒体的MDA形成 (Shi, 1999)。
作用机制
Target of Action
Sculponeatin A, a diterpenoid compound extracted from Isodon sculponeatus , has been reported to interact with the E26 transformation specificity-1 (ETS1), a transcription factor that is overexpressed in breast cancer and promotes tumor progression . The primary target of this compound is ETS1 .
Mode of Action
This compound interacts with its target, ETS1, by directly binding to the ETS domain of the ETS1 protein . This interaction leads to a decrease in the expression of ETS1 , which is responsible for xCT-dependent ferroptosis in breast cancer .
Biochemical Pathways
The interaction of this compound with ETS1 inhibits the transcriptional expression of xCT . This inhibition affects the xCT-dependent ferroptosis pathway in breast cancer cells .
Result of Action
The result of this compound’s action is the induction of SLC7A11/xCT-dependent ferroptosis in breast cancer cells . This is achieved through the degradation of ETS1, which is promoted by this compound triggering ubiquitin ligase synoviolin 1 (SYVN1)-mediated ubiquitination .
安全和危害
未来方向
属性
IUPAC Name |
(1S,2S,3R,5S,8S,11S,14R,17S,20R)-3-hydroxy-14-methyl-6-methylidene-10,16,18-trioxahexacyclo[12.5.1.15,8.01,11.02,8.017,20]henicosane-7,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-9-10-5-11(21)13-19(6-10,15(9)22)17(23)26-12-3-4-18(2)7-24-16-14(18)20(12,13)8-25-16/h10-14,16,21H,1,3-8H2,2H3/t10-,11-,12+,13-,14-,16+,18+,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITOUEAQSWAQLD-ZIFJAMSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4(C1C(OC2)OC4)C5C(CC6CC5(C(=O)C6=C)C(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]3[C@]4([C@@H]1[C@@H](OC2)OC4)[C@@H]5[C@@H](C[C@@H]6C[C@]5(C(=O)C6=C)C(=O)O3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Sculponeatin A and where is it found?
A: this compound is an ent-6,7-seco-kaurane diterpenoid first isolated from the leaves of the plant Isodon sculponeatus [, ]. Isodon species are known to be rich sources of ent-kaurane diterpenoids, which have shown diverse biological activities [].
Q2: What is the molecular formula and weight of this compound?
A: The molecular formula of this compound is C22H28O7, and its molecular weight is 404 g/mol [].
Q3: What are the key structural features of this compound?
A: this compound features a unique acetal structure within its ent-6,7-seco-kaurane diterpenoid framework [, ]. It also possesses a bicyclo[3.2.1]octane ring system, a common motif in this class of diterpenoids [, ].
Q4: Has the structure of this compound been confirmed by any methods beyond spectroscopy?
A: Yes, the structure of this compound, including its absolute configuration, has been confirmed by X-ray crystallography [].
Q5: What is known about the biological activity of this compound?
A: this compound has demonstrated cytotoxic activity against several human cancer cell lines, including K562 (leukemia) and T24 (bladder cancer) [, ]. It has also been shown to induce ferroptosis, an iron-dependent form of cell death, in breast cancer cells by promoting the interaction between ETS1 and SYVN1 proteins, which ultimately affects the SLC7A11/xCT system [].
Q6: Are there other Isodon diterpenoids with similar structures and activities to this compound?
A: Yes, several other ent-kaurane diterpenoids have been isolated from Isodon species, some with structural similarities to this compound. For example, Sculponeatins C and D were isolated alongside this compound and also possess the distinctive acetal group []. These compounds have shown varying degrees of cytotoxicity against human tumor cell lines [, ].
Q7: Have any studies investigated the structure-activity relationship (SAR) of this compound?
A: While dedicated SAR studies focusing solely on this compound are limited, research on structurally similar ent-kaurane diterpenoids suggests that specific functional groups and their spatial arrangement influence their cytotoxic activity [, , ]. Further investigations are needed to establish a definitive SAR profile for this compound.
Q8: Have any total syntheses of this compound been reported?
A: Yes, the total synthesis of racemic (±)-Sculponeatin A has been achieved. Key steps in the synthesis include a regio- and stereoselective aldol reaction, an intramolecular Diels-Alder reaction, and a radical cyclization [, , ].
Q9: Are there any analytical methods available for the detection and quantification of this compound?
A: Various spectroscopic techniques, including 1D and 2D NMR spectroscopy and high-resolution mass spectrometry (HRMS), have been employed to characterize and identify this compound [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[1-oxido-6-(trideuteriomethoxy)quinolin-1-ium-4-yl]methanol](/img/structure/B1151637.png)
![(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-[6-(trideuteriomethoxy)quinolin-4-yl]methanol](/img/structure/B1151638.png)

![(6aR,9R,10aR)-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline;methanesulfonic acid](/img/structure/B1151648.png)
![(1R,4S,9S,10S,13R,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B1151649.png)
![(3S,4S,5S,6S)-6-(11-carbamoylbenzo[b][1]benzazepin-5-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1151652.png)
![(8R,10R,13S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1151653.png)
